(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a methoxypropyl group, and a thiazolidinone moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the chlorobenzyl and methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Industry: The compound’s properties may be exploited in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and indole-based molecules. These compounds share structural features with (3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one , but may differ in their specific functional groups or overall structure.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and the specific arrangement of atoms within the molecule
Properties
Molecular Formula |
C22H19ClN2O3S2 |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-28-12-6-11-24-21(27)19(30-22(24)29)18-15-8-3-5-10-17(15)25(20(18)26)13-14-7-2-4-9-16(14)23/h2-5,7-10H,6,11-13H2,1H3/b19-18- |
InChI Key |
GAQXHNDAXMBTFW-HNENSFHCSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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